Lipophilicity Modulation: Consensus Log P Reduction of 0.35 versus Mono-Fluoro Analog
The introduction of a second fluorine at position 6 in methyl 2-amino-4,6-difluorobenzoate reduces the consensus Log P by 0.35 units relative to the mono-fluoro analog methyl 2-amino-4-fluorobenzoate, yielding a moderately less lipophilic scaffold . This lower lipophilicity arises from the electron-withdrawing and polar effects of the additional ortho-fluorine substituent .
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 1.95 |
| Comparator Or Baseline | Methyl 2-amino-4-fluorobenzoate (CAS 2475-81-2): XLogP3 = 2.8 [1] |
| Quantified Difference | Δ = −0.85 (XLogP3 comparison) |
| Conditions | Computed lipophilicity from vendor-supplied data and PubChem database; Consensus Log P derived from average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions |
Why This Matters
Lower lipophilicity often correlates with reduced non-specific protein binding, improved aqueous solubility, and decreased risk of hERG channel blockade or phospholipidosis in drug candidates [2].
- [1] PubChem. (n.d.). Methyl 2-amino-4-fluorobenzoate — CAS 2475-81-2. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2475-81-2 View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
